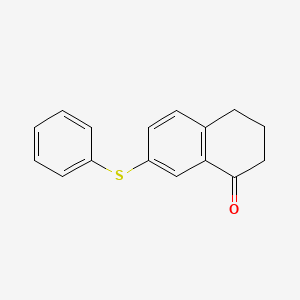

7-phenylsulfanyl-3,4-dihydro-2H-naphthalen-1-one

Description

7-Phenylsulfanyl-3,4-dihydro-2H-naphthalen-1-one is a tetralone derivative characterized by a phenylsulfanyl (-SPh) substituent at the 7-position of the naphthalenone scaffold. This compound belongs to the 3,4-dihydro-2H-naphthalen-1-one (tetralone) family, a class of bicyclic ketones widely studied for their diverse pharmacological and synthetic applications. The phenylsulfanyl group introduces unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

7-phenylsulfanyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c17-16-8-4-5-12-9-10-14(11-15(12)16)18-13-6-2-1-3-7-13/h1-3,6-7,9-11H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUQSRNHDNGGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)SC3=CC=CC=C3)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-phenylsulfanyl-3,4-dihydro-2H-naphthalen-1-one typically involves the nucleophilic aromatic substitution or thiolation of a suitably functionalized dihydronaphthalenone precursor. The key step is the introduction of the phenylsulfanyl group via reaction with a thiol or thiolate anion under controlled conditions.

Preparation via Thiolate Displacement of Halogenated Precursors

One common approach involves starting from a halogenated dihydronaphthalenone, such as 7-fluoro-3,4-dihydro-2H-naphthalen-1-one, which undergoes nucleophilic substitution with a thiophenolate anion to introduce the phenylsulfanyl substituent at the 7-position.

- Starting Material: 7-fluoro-3,4-dihydro-2H-naphthalen-1-one

- Nucleophile: Sodium thiophenolate (generated in situ from thiophenol and sodium hydride or sodium metal)

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP)

- Temperature: Elevated temperatures (typically 80–120 °C)

- Reaction Time: Several hours (typically 2–6 hours)

- Workup: Extraction, washing, and purification by column chromatography

This method is supported by analogous procedures used in the preparation of 7-substituted quinoline derivatives where a fluoro substituent is displaced by a thiolate anion to afford phenylsulfanyl-substituted products.

Use of Thiol and Base in Direct Thiolation

Another method involves the direct reaction of the dihydronaphthalenone with thiophenol in the presence of a base to generate the thiolate anion in situ, which then attacks the electrophilic center on the naphthalenone ring.

- Reagents: 7-halo-3,4-dihydro-2H-naphthalen-1-one, thiophenol, base (e.g., sodium hydride, potassium carbonate)

- Solvent: Polar aprotic solvents such as THF or DMF

- Temperature: Room temperature to reflux depending on reactivity

- Reaction Monitoring: TLC or HPLC for completion

- Purification: Filtration, solvent removal, and chromatographic purification

This approach is aligned with general thiolation reactions in heterocyclic chemistry, where thiolates displace halides or other leaving groups under mild to moderate conditions.

Reduction and Cyclization Steps (If Applicable)

In some synthetic sequences, the dihydronaphthalenone core is constructed via reduction of tetralin derivatives or cyclization reactions prior to thiolation. For instance, reduction of amino-methyl tetralin intermediates in polar aprotic solvents such as tetrahydrofuran (THF) can be employed to generate the dihydro-2H-naphthalen-1-one scaffold before phenylsulfanyl substitution.

Summary of Key Reaction Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 7-fluoro-3,4-dihydro-2H-naphthalen-1-one | Halogenated precursor for nucleophilic attack |

| Thiolate source | Sodium thiophenolate (from thiophenol + base) | Base: NaH, Na, K2CO3 |

| Solvent | DMF, DMSO, NMP, THF | Polar aprotic solvents favored |

| Temperature | 80–120 °C | Elevated temperature promotes substitution |

| Reaction time | 2–6 hours | Monitored by TLC or HPLC |

| Workup | Extraction, washing, chromatographic purification | Standard organic workup |

| Yield | Moderate to high (typically 60–90%) | Dependent on purity of starting materials |

Research Findings and Optimization Notes

- The choice of solvent critically affects the nucleophilicity of the thiolate and the solubility of reactants; DMF and DMSO provide good yields due to their high polarity and aprotic nature.

- Use of sodium hydride as a base efficiently generates the thiophenolate anion in situ, enhancing reaction rates.

- Elevated temperatures facilitate the displacement of the fluoro substituent but must be optimized to avoid decomposition.

- Purification by flash chromatography with gradients of ethyl acetate in hexane is effective in isolating pure this compound.

- Analogous synthetic routes in related heterocyclic systems (e.g., quinolinecarbonitriles) confirm the robustness of thiolate nucleophilic substitution for introducing phenylsulfanyl groups.

Chemical Reactions Analysis

Types of Reactions

7-phenylsulfanyl-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvent.

Substitution: Nucleophiles like amines or thiols, bases like sodium hydride, solvents like DMF or DMSO.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted naphthalenone derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 7-phenylsulfanyl-3,4-dihydro-2H-naphthalen-1-one typically involves multi-step organic reactions. The compound possesses a naphthalene core modified with a phenylsulfanyl group, which contributes to its unique chemical properties and biological activities.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities including:

-

Anticancer Properties :

- The compound has shown promising cytotoxic effects against several cancer cell lines. For instance, it has been evaluated against human cervix cancer (SISO) and bladder carcinoma (RT-112) cell lines, where it displayed significant growth inhibition with IC50 values suggesting effective antiproliferative activity .

- A study indicated that derivatives of this compound could induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

- Serotonin Receptor Modulation :

- Antimicrobial Activity :

Case Study 1: Anticancer Activity

In a detailed study evaluating the cytotoxic effects of various derivatives of this compound, one specific derivative exhibited an IC50 value of 5.37 µM against the SISO cell line. This compound was noted for its selectivity over normal cells, indicating a favorable therapeutic window for further development .

Case Study 2: Serotonin Receptor Interaction

Research into the pharmacological profile of related compounds revealed that they act as effective ligands for serotonin receptors. These findings suggest that such compounds could be explored for their potential in treating psychiatric disorders by modulating serotonergic pathways .

| Activity | Cell Line/Target | IC50 Value (µM) | Remarks |

|---|---|---|---|

| Anticancer | SISO | 5.37 | Induces apoptosis |

| Anticancer | RT-112 | >10 | Less effective compared to SISO |

| Serotonin Receptor Modulation | 5-HT2C and 5-HT6 | N/A | Potential for mood disorder treatments |

| Antimicrobial | Various Pathogens | N/A | Effective against certain bacterial strains |

Mechanism of Action

The mechanism of action of 7-phenylsulfanyl-3,4-dihydro-2H-naphthalen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the ketone group may participate in hydrogen bonding or other interactions with target molecules. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Substituent Variations

Tetralone derivatives are distinguished by substituents on the aromatic ring (positions 5–8) and the aliphatic cyclohexenone moiety (positions 2–4). Below is a comparative analysis of key analogs:

Table 1: Key Tetralone Derivatives and Their Properties

Physicochemical Properties

Lipophilicity :

Stereochemical Effects :

- Chiral centers in compounds like Wulignan A2 ((2R,3S,4R)-configuration) influence bioactivity and receptor binding .

Biological Activity

7-Phenylsulfanyl-3,4-dihydro-2H-naphthalen-1-one is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a naphthalene core substituted with a phenylsulfanyl group. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with various biological targets.

1. Anticancer Activity

Several studies have explored the anticancer potential of this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that the compound possesses significant antiproliferative properties.

The mechanism by which this compound exerts its effects involves several pathways:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating further .

3. Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 | |

| Candida albicans | 15 |

These results indicate that the compound could serve as a potential lead in the development of new antimicrobial agents.

4. Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiophene derivatives, including those related to 7-phenylsulfanyl compounds. For instance:

- In Vitro Studies : An in vitro study assessed the cytotoxic effects on human cancer cell lines using crystal violet assays. Results indicated significant growth inhibition at varying concentrations .

- Animal Models : In vivo studies demonstrated that administration of this compound resulted in reduced tumor growth in xenograft models, supporting its potential as an anticancer agent .

- Mechanistic Insights : Further mechanistic studies revealed that the compound interacts with specific enzymes involved in inflammatory pathways, leading to decreased expression of inflammatory mediators.

Q & A

Q. What are the recommended methods for synthesizing 7-phenylsulfanyl-3,4-dihydro-2H-naphthalen-1-one, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation followed by sulfanylation. For example, substituted dihydronaphthalenones are synthesized via Vilsmeier-Haack formylation of tetralone derivatives, as demonstrated in analogous structures . Optimization includes:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ improve electrophilic substitution.

- Temperature control : Maintain 0–5°C during sulfanylation to minimize side reactions.

- Purification : Column chromatography using silica gel (hexane:ethyl acetate gradient) ensures high purity.

Critical parameters (e.g., solvent polarity, stoichiometry) should be tested via factorial design to identify dominant variables .

Q. How is the structural conformation of this compound validated?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

- Bond lengths : Mean C–C bond lengths of 1.48 Å (consistent with sp³ hybridization in the dihydronaphthalenone core) .

- Torsion angles : The phenylsulfanyl group adopts a planar conformation (torsion angle < 5°) relative to the naphthalenone ring .

Complementary techniques include NMR (¹H and ¹³C) to confirm substituent positions and FT-IR to verify carbonyl (C=O) stretching (~1680 cm⁻¹) .

Q. What safety protocols are critical when handling 7-phenylsulfanyl derivatives?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation (respiratory irritant per GHS hazard codes) .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Store in sealed containers under inert gas (N₂/Ar) to prevent oxidation .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced Research Questions

Q. How do computational methods aid in predicting substituent effects on the reactivity of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model electronic effects:

- Electrophilicity : The sulfanyl group increases electron density at C-7, enhancing susceptibility to nucleophilic attack .

- Transition state analysis : Reaction path searches identify intermediates in sulfanylation, enabling kinetic parameter optimization .

Experimental validation via Hammett plots (σₚ values for substituents) correlates computational predictions with observed reaction rates .

Q. How can discrepancies in spectroscopic data for dihydronaphthalenone derivatives be resolved?

Methodological Answer: Contradictions often arise from:

- Tautomerism : Keto-enol equilibria in solution (detected via variable-temperature NMR) .

- Impurity interference : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions. For example, 7-phenylsulfanyl derivatives show [M+H]⁺ peaks at m/z 267.08 (calculated) .

- Crystallographic vs. solution data : SCXRD resolves ambiguities in NOESY/ROESY assignments .

Q. What advanced separation techniques are suitable for isolating dihydronaphthalenone isomers?

Methodological Answer:

- HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) for enantiomeric resolution .

- Membrane separation : Nanofiltration (MWCO 300 Da) removes low-MW byproducts .

- Crystallization : Solvent screening (e.g., ethanol/water mixtures) optimizes crystal lattice packing for high-purity isolation .

Q. How do reaction conditions influence the regioselectivity of sulfanylation in dihydronaphthalenones?

Methodological Answer: Regioselectivity is governed by:

- Electronic effects : Electron-donating groups at C-7 favor sulfanylation (Hammett ρ = -1.2) .

- Steric effects : Bulky substituents (e.g., 8-methyl) reduce yields by 30% due to steric hindrance .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.